molecular formula C15H15N5OS2 B2459423 Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1219903-86-2

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2459423
CAS RN: 1219903-86-2
M. Wt: 345.44
InChI Key: QOTUWARATUHDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.
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Scientific Research Applications

Fluorophores

The compound has been extensively researched for use as fluorophores . Fluorophores are molecules that can absorb light at a specific wavelength and then re-emit light at a longer wavelength. They are used in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescent tagging of proteins.

Visible Light Organophotocatalysts

The compound has potential use as visible-light organophotocatalysts . Organophotocatalysts are organic compounds that can absorb light and transfer the energy to other molecules, triggering chemical reactions. This property can be used in a variety of applications, including organic synthesis and environmental remediation.

Photovoltaics

The compound has been extensively researched for use in photovoltaics . Photovoltaics is the conversion of light into electricity using semiconducting materials. The compound’s properties make it a potential candidate for use in solar cells.

Fluorescent Sensors

The compound has been researched for use as fluorescent sensors . These sensors can detect the presence of specific ions or molecules based on changes in their fluorescence. This can be used in a variety of fields, including environmental monitoring, medical diagnostics, and industrial process control.

Bioimaging Probes

The compound has been researched for use as bioimaging probes . These probes can be used to visualize biological processes at the cellular and molecular level. This can be particularly useful in medical research and diagnostics.

Drug Discovery and Design

The utilization of thiadiazole derivatives in molecular docking studies to predict binding energies and interactions with biological targets demonstrates their significance in drug discovery and design.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-9-16-17-14(22-9)11-3-2-6-20(8-11)15(21)10-4-5-12-13(7-10)19-23-18-12/h4-5,7,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTUWARATUHDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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